molecular formula C10H9N3 B12830002 N-((1H-Imidazol-5-yl)methylene)aniline CAS No. 274687-40-0

N-((1H-Imidazol-5-yl)methylene)aniline

Cat. No.: B12830002
CAS No.: 274687-40-0
M. Wt: 171.20 g/mol
InChI Key: BPZZWCDVJHBECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Imidazol-5-yl)methylene)aniline is a compound that features an imidazole ring attached to an aniline group via a methylene bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Aniline, on the other hand, is an aromatic amine that is widely used in the chemical industry. The combination of these two moieties in this compound makes it an interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-5-yl)methylene)aniline typically involves the condensation of aniline with an imidazole derivative. One common method is the reaction of aniline with 1H-imidazole-5-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and aniline derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized imidazole and aniline derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

N-((1H-Imidazol-5-yl)methylene)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methylene)aniline depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

N-((1H-Imidazol-5-yl)methylene)aniline can be compared with other imidazole and aniline derivatives:

    Imidazole Derivatives: Compounds like 1H-imidazole-4-carbaldehyde and 1H-imidazole-2-carboxylic acid share the imidazole core but differ in their functional groups and reactivity.

    Aniline Derivatives: Substituted anilines such as 4-nitroaniline and 2-chloroaniline have different substituents on the aromatic ring, affecting their chemical properties and applications.

The uniqueness of this compound lies in the combination of the imidazole and aniline moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

274687-40-0

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-N-phenylmethanimine

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-8H,(H,11,13)

InChI Key

BPZZWCDVJHBECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.